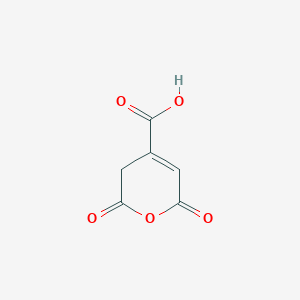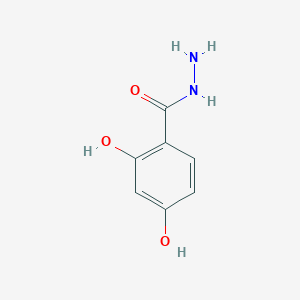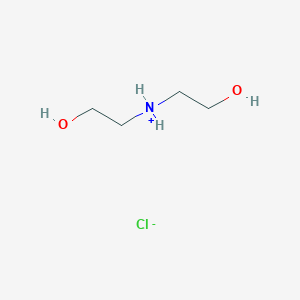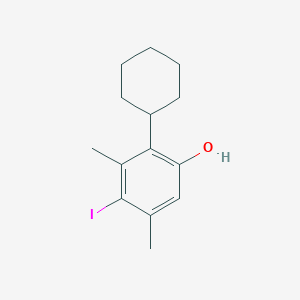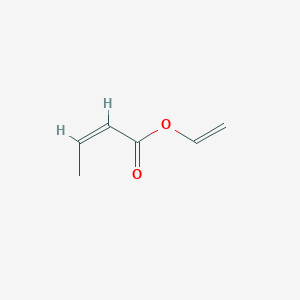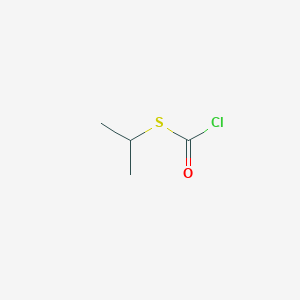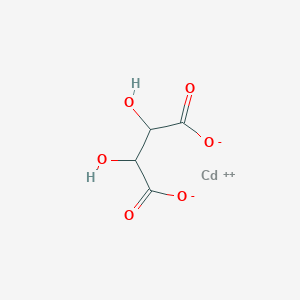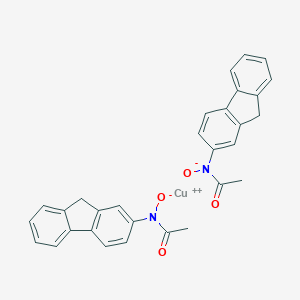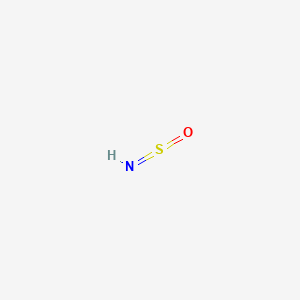
Thionylimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thionylimide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a reactive intermediate that is commonly used as a reagent in organic chemistry. Thionylimide has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers in many fields.
Aplicaciones Científicas De Investigación
1. Electronic Structures and Isomerization Pathways
- The potential energy surface (PES) of thionylimide has been analyzed using ab initio MO and density functional calculations. This study identifies eight possible isomers, exploring isomerization pathways such as conversion to thiocyanic acid and nitrosothiols (Bharatam et al., 2006).
2. Vibrational Frequencies and Basis Set Effects
- Research on thionylimide's geometry and harmonic force field reveals significant basis set and electron correlation effects. This study provides insights into the bonding and vibrational properties of thionylimide (Raghavachari, 1982).
3. Molecular Constants and Spectroscopy Analysis
- The high-resolution infrared spectrum of the S–O stretching fundamental of thionylimide was analyzed, providing accurate molecular constants for the study of its "bright" and "dark" states. This study is pivotal for understanding the rotational and vibrational spectra of thionylimide (Joo & Clouthier, 1996).
4. Ultraviolet Absorption Spectrum
- The ultraviolet absorption spectrum of thionylimide, showing two distinct regions of absorption, provides valuable data for understanding the electronic excitation centered at the sulfur atom (Allegretti & Merer, 1972).
5. Photophysical Characteristics and Applications
- Thioxo/dithioxo-naphthalimide, a class of fluorophores involving thionation, has been explored for various applications including as potent photocleavers and photosensitizers for photodynamic therapies. Thionation significantly alters the absorption and intersystem crossing efficiency (Luo, Yang & Qian, 2020).
6. Polymerization and Material Applications
- Studies on the polymerization of N-substituted maleimide monomers, including thionation, provide insights into the synthesis and properties of polymers for various industrial and material science applications (Cubbon, 1965).
7. Optoelectronic Properties Tuning
- Thionation has been demonstrated to enhance the electron mobility of perylene diimides, a material used in organic electronics. This process is vital for the development of high-performance organic field-effect transistors (Tilley et al., 2015).
8. Ab Initio Equilibrium Structures
- High-level ab initio calculations and experimental methods have been used to determine the equilibrium structure of cis-thionylimide, contributing to the understanding of its molecular geometry and bonding (Demaison et al., 2001).
Propiedades
Número CAS |
13817-04-4 |
|---|---|
Nombre del producto |
Thionylimide |
Fórmula molecular |
HNOS |
Peso molecular |
63.08 g/mol |
InChI |
InChI=1S/HNOS/c1-3-2/h1H |
Clave InChI |
PIZNQHDTOZMVBH-UHFFFAOYSA-N |
SMILES |
N=S=O |
SMILES canónico |
N=S=O |
Otros números CAS |
13817-04-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
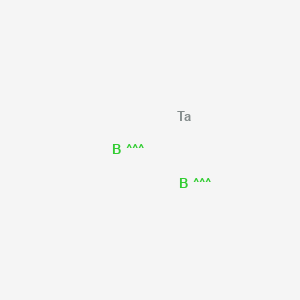
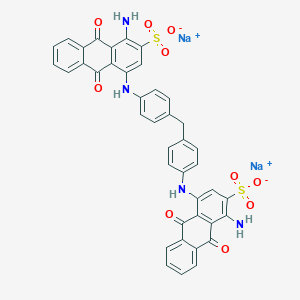
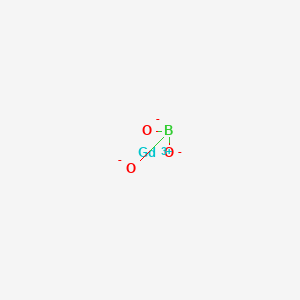
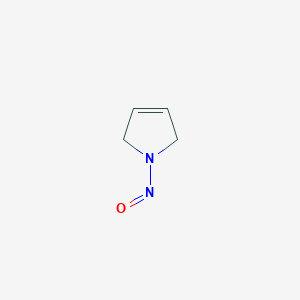
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
